1-(Bromomethyl)-1-propylcyclopropane
CAS No.:
Cat. No.: VC17714762
Molecular Formula: C7H13Br
Molecular Weight: 177.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13Br |
|---|---|
| Molecular Weight | 177.08 g/mol |
| IUPAC Name | 1-(bromomethyl)-1-propylcyclopropane |
| Standard InChI | InChI=1S/C7H13Br/c1-2-3-7(6-8)4-5-7/h2-6H2,1H3 |
| Standard InChI Key | MSWMVTGPASYFQO-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1(CC1)CBr |
Introduction
1-(Bromomethyl)-1-propylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl group and a propyl group. This compound is of significant interest in synthetic organic chemistry due to its potential applications as an intermediate in the synthesis of pharmaceuticals and other organic compounds. Its unique structure, featuring a three-membered carbon ring, provides interesting reactivity patterns that can be exploited in various chemical reactions.
Synthesis Methods
The synthesis of 1-(Bromomethyl)-1-propylcyclopropane typically involves the bromination of cyclopropylmethanol. Common reagents used in this process include N-bromosuccinimide (NBS) or triphenyl phosphite, which facilitate the introduction of the bromomethyl group onto the cyclopropane structure. The reactions often require polar aprotic solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) to enhance solubility and reactivity. Temperature control is critical, as elevated temperatures can lead to side reactions that compromise yield.
Synthesis Steps:
-
Starting Material: Cyclopropylmethanol
-
Reagents: N-bromosuccinimide (NBS) or triphenyl phosphite
-
Solvents: Dimethylformamide (DMF) or dimethylsulfoxide (DMSO)
-
Conditions: Controlled temperature to prevent side reactions
Applications in Organic Chemistry
1-(Bromomethyl)-1-propylcyclopropane serves as an important intermediate in various scientific applications, particularly in medicinal chemistry and materials science. Its unique structure allows for diverse chemical transformations, making it a versatile candidate for further research and development in organic synthesis.
Potential Applications:
-
Medicinal Chemistry: Intermediate in the synthesis of pharmaceuticals
-
Materials Science: Potential applications in the development of new materials
Comparison Table:
| Compound Name | Halogen Atom | Reactivity Features |
|---|---|---|
| 1-(Bromomethyl)-1-propylcyclopropane | Bromine | Carbocation intermediates, influenced by solvent polarity and temperature |
| 1-(Chloromethyl)-1-(3-(methylsulfonyl)propyl)cyclopropane | Chlorine | Nucleophilic substitution reactions, potentially less influenced by solvent effects due to smaller atomic size |
Research Findings and Future Directions
Research continues into optimizing the synthesis and expanding the applications of 1-(Bromomethyl)-1-propylcyclopropane within medicinal chemistry and materials science. The compound's unique properties make it suitable for further synthetic applications in organic chemistry. Future studies may focus on improving synthesis yields, exploring new reaction pathways, and investigating its biological activity in pharmaceutical applications.
Future Research Directions:
-
Optimization of Synthesis: Improving yield and reducing side reactions
-
Exploration of New Reactions: Investigating novel chemical transformations
-
Biological Activity Studies: Evaluating potential biological effects in medicinal applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume